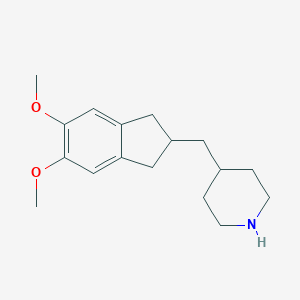

4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine

Vue d'ensemble

Description

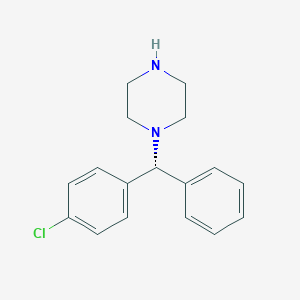

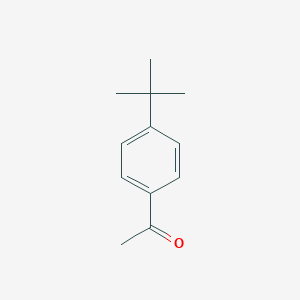

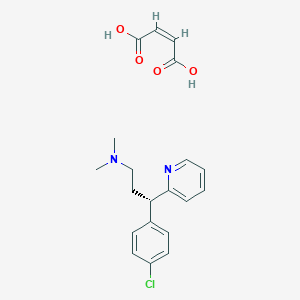

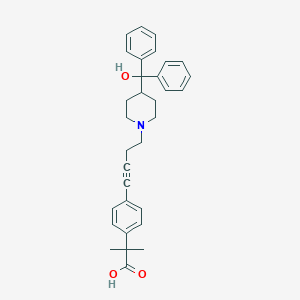

“4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine” is a compound with the molecular formula C17H25NO2 . It belongs to the class of organic compounds known as n-benzylpiperidines, which are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .

Synthesis Analysis

The synthesis of this compound involves the Michael addition reaction on 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one . The reaction involves α-β unsaturated derivatives of 5,6-dimethoxy-1-indanone and diverse nucleophiles containing piperidine .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C17H25NO2/c1-19-16-10-14-8-13 (7-12-3-5-18-6-4-12)9-15 (14)11-17 (16)20-2/h10-13,18H,3-9H2,1-2H3 . The Canonical SMILES representation is: COC1=C (C=C2CC (CC2=C1)CC3CCNCC3)OC .

Chemical Reactions Analysis

The chemical reactions involving this compound depend on the stability of the synthesized 1-indanone derivatives . The results show compounds with aliphatic amines (piperidine, N -methyl piperazine, morpholine) have more appetency for participation in retro-Michael reaction vs compounds with aromatic amines (Imidazole, benzimidazole, pyrazole, except indole) .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 275.4 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 4 . The Exact Mass is 275.188529040 g/mol and the Monoisotopic Mass is also 275.188529040 g/mol . The Topological Polar Surface Area is 30.5 Ų .

Applications De Recherche Scientifique

Acetylcholinesterase Inhibitors

Derivatives of this compound have been synthesized and tested for their potential as acetylcholinesterase inhibitors, which are relevant in the treatment of Alzheimer's disease. Compounds synthesized from the key intermediate, 2,3-dihydro-5,6-dimethoxy-2-((piperidin-4-yl)methyl) inden-1-one, showed promising inhibitory activity against acetylcholinesterase from different sources, including electric eel, human serum, and rat brain homogenate. This suggests potential applications in neurodegenerative disease treatment (Prasad et al., 2020).

Antimicrobial Agents

Novel derivatives of 5,6-dimethoxy-1-indanone, which includes the compound , have shown promising antibacterial activity. These compounds were synthesized and screened for their antimicrobial properties, indicating potential use in combating bacterial infections (Patel et al., 2018).

Anticonvulsant Agents

Piperidyl indanone derivatives, including this compound, have been investigated for their anticonvulsant properties. These compounds have shown encouraging results in animal models for both seizure models, with minimal neurotoxicity. This indicates potential for development as anticonvulsant drugs (Siddiqui et al., 2012).

Antioxidant and Antihyperglycemic Agents

Derivatives containing pyrazole and indenone rings have been synthesized and evaluated for antioxidant and antihyperglycemic activities. Some compounds showed significant activity in these areas, suggesting potential therapeutic applications for oxidative stress-related diseases and diabetes (Kenchappa et al., 2017).

Radiochemical Studies

The compound's analog, 1-(4-fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, was synthesized and evaluated for in vivo studies of acetylcholinesterase. However, it demonstrated nonspecific distribution in brain regions, suggesting limitations in its application for in vivo acetylcholinesterase studies (Lee et al., 2000).

Propriétés

IUPAC Name |

4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO2/c1-19-16-10-14-8-13(7-12-3-5-18-6-4-12)9-15(14)11-17(16)20-2/h10-13,18H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBBLVXYZVHLNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CC(CC2=C1)CC3CCNCC3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470638 | |

| Record name | 4-[(5,6-Dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)piperidine | |

CAS RN |

844694-83-3 | |

| Record name | 4-[(5,6-Dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride](/img/structure/B192774.png)